molecular formula C18H23NO3 B2390031 4-((2-(2-hydroxyethyl)piperidin-1-yl)methyl)-7-methyl-2H-chromen-2-one CAS No. 847272-87-1

4-((2-(2-hydroxyethyl)piperidin-1-yl)methyl)-7-methyl-2H-chromen-2-one

Cat. No. B2390031
CAS RN: 847272-87-1
M. Wt: 301.386
InChI Key: CWNHBBAHVWKHSF-UHFFFAOYSA-N
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Description

The compound “4-((2-(2-hydroxyethyl)piperidin-1-yl)methyl)-7-methyl-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of heterocyclic compound that is often found in various natural products and pharmaceuticals . The molecule also contains a piperidine ring, which is a common structural motif in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chromen-2-one and piperidine groups. Piperidine rings can undergo a variety of reactions, including substitutions and additions .

Future Directions

Piperidine derivatives are a significant area of research in the pharmaceutical industry, and new methods for their synthesis and functionalization are continually being developed . This compound could potentially be a subject of future research in this area.

properties

IUPAC Name

4-[[2-(2-hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-13-5-6-16-14(11-18(21)22-17(16)10-13)12-19-8-3-2-4-15(19)7-9-20/h5-6,10-11,15,20H,2-4,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNHBBAHVWKHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCCC3CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333505
Record name 4-[[2-(2-hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646228
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one

CAS RN

847272-87-1
Record name 4-[[2-(2-hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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